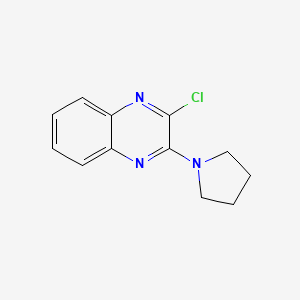

2-Chloro-3-(pyrrolidin-1-yl)quinoxaline

Description

The exact mass of the compound 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41970. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-pyrrolidin-1-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-11-12(16-7-3-4-8-16)15-10-6-2-1-5-9(10)14-11/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMISMJBLVOHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3N=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285448 | |

| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57049-94-2 | |

| Record name | NSC41970 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-(pyrrolidin-1-yl)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pharmacophore Properties of Pyrrolidinyl-Substituted Quinoxalines: A Technical Guide to Scaffold Optimization and Target Selectivity

Executive Summary

The quinoxaline (benzopyrazine) nucleus is a privileged scaffold in medicinal chemistry, historically recognized for its planar, highly aromatic nature that facilitates π-π stacking and hydrophobic interactions. However, the rigid planarity of unsubstituted quinoxalines often results in poor aqueous solubility and off-target toxicities, such as non-specific DNA intercalation[1][2].

By functionalizing the quinoxaline core with a pyrrolidinyl substituent—a saturated, five-membered nitrogen heterocycle—medicinal chemists can fundamentally alter the molecule's pharmacophore architecture. This whitepaper explores the causality behind pyrrolidine integration, detailing how the introduction of sp³ hybridization and conformational "pseudorotation" shifts target selectivity, enabling breakthrough efficacies in oncology (protein-protein interaction inhibition), antimicrobial resistance (DNA gyrase inhibition), and antiviral therapeutics (RNA selectivity).

Pharmacophore Architecture: The Role of sp³ Hybridization and Pseudorotation

The strategic addition of a pyrrolidine ring to the quinoxaline core is not merely a steric modification; it is a profound thermodynamic and geometric optimization.

-

Breaking Planarity: The pyrrolidine ring introduces an sp³-hybridized center, which breaks the flat, two-dimensional nature of the quinoxaline core. This increases the three-dimensional (3D) spatial coverage of the molecule, allowing it to engage with complex, non-planar binding pockets[3].

-

Pseudorotation: Unlike rigid aromatic rings, the saturated pyrrolidine ring undergoes "pseudorotation"—a dynamic conformational shifting of its atoms. This flexibility allows the basic nitrogen atom within the ring to act as a highly adaptable hydrogen bond acceptor or donor, dynamically adjusting its vector to form optimal salt bridges with acidic residues in the target pocket[3][4].

-

Physicochemical Enhancement: The basicity of the pyrrolidine nitrogen (typically protonated at physiological pH) significantly enhances aqueous solubility while maintaining the lipophilicity required for cellular permeability, optimizing the overall ADMET profile.

Oncology Applications: Targeting Epigenetic PPIs and Kinases

Pyrrolidinyl-quinoxalines have emerged as potent inhibitors of critical oncogenic pathways, particularly in leukemogenesis and solid tumors.

Disrupting the AF9-DOT1L Interaction in MLL-r Leukemia

In Mixed Lineage Leukemia (MLL)-rearranged leukemias, the protein-protein interaction (PPI) between the AF9/ENL complex and the DOT1L methyltransferase is a primary epigenetic driver. Aberrant recruitment of DOT1L leads to hypermethylation of H3K79, promoting the expression of leukemogenic genes like Myc and Meis1[5].

Structure-Activity Relationship (SAR) studies demonstrate that appending a pyrrolidinyl-phenyl group to the quinoxaline core dramatically enhances PPI inhibition. For instance, Compound 65 utilizes the pyrrolidine moiety to anchor into the hydrophobic AHD domain of AF9, effectively blocking DOT1L recruitment with an IC₅₀ of 1.2 μM[5].

Fig 1: Mechanism of AF9-DOT1L PPI inhibition by pyrrolidinyl-quinoxalines in MLL-r leukemia.

EGFR Kinase Inhibition

Beyond PPIs, pyrrolidine-hybridized 1,3-dithiolo[4,5-b]quinoxalines (e.g., Compound 12 ) have shown exceptional anti-proliferative activity against wild-type EGFR in breast cancer models (MCF-7). The pyrrolidine motif facilitates deep pocket binding, leading to cell cycle arrest in the S and G2/M phases with an IC₅₀ of 0.19 μM[6].

Antimicrobial & Antiviral Efficacy: Shifting Selectivity from DNA to RNA

DNA Gyrase Inhibition

The quinoxaline-pyrrolidine scaffold is a formidable bactericidal agent. By hybridizing quinoxaline with a pyrrolidine ring via an azo bridge, researchers have developed potent DNA gyrase inhibitors. Compound 9 demonstrated an IC₅₀ of 26.57 μM against DNA gyrase, effectively halting bacterial DNA supercoiling[7]. The pyrrolidine ring's pseudorotation allows it to mimic the binding mode of fluoroquinolones, trapping the gyrase-DNA cleavage complex.

Tuning Selectivity: The HCV-IRES RNA Paradigm

A persistent challenge in medicinal chemistry is designing small molecules that selectively target disease-relevant RNA over abundant cellular DNA. The planar quinoxaline core naturally intercalates into DNA. However, modifying the C-3 position with an ether-linked pyrrolidine ring (Compound 8e ) creates specific steric bulk that sterically clashes with the DNA double helix[2].

Crucially, in the presence of intracellular Mg²⁺, the pyrrolidine ring undergoes a conformational shift that perfectly complements the L-shaped structure of the Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) subdomain IIa RNA. This RNA-selective binding disrupts the base-stacking interactions required for 40S ribosome recruitment, halting viral translation without genotoxic DNA intercalation[2].

Experimental Workflows: DNA Gyrase Supercoiling Assay

To validate the antimicrobial efficacy of newly synthesized pyrrolidinyl-quinoxalines, the following self-validating in vitro DNA supercoiling assay protocol must be employed. This protocol ensures that the observed causality—inhibition of supercoiling—is directly attributable to the specific binding kinetics of the pyrrolidine moiety.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a reaction master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA. Causality Note: Mg²⁺ and ATP are strictly required to fuel the mechanochemical cycle of the gyrase enzyme.

-

Substrate & Enzyme Addition: Aliquot 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of E. coli DNA gyrase into the master mix.

-

Inhibitor Incubation (Self-Validating Step): Add the pyrrolidinyl-quinoxaline compound at serial dilutions (1 µM to 100 µM).

-

Internal Control 1 (Negative): 1% DMSO vehicle to establish baseline, uninhibited supercoiling.

-

Internal Control 2 (Positive): Ciprofloxacin (10 µM) to validate assay sensitivity.

-

Incubate at 37°C for 30 minutes to allow the pyrrolidine nitrogen to achieve thermodynamic equilibrium with the gyrase active site prior to ATP hydrolysis.

-

-

Reaction Termination: Quench the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) alongside a loading dye (0.1% bromophenol blue, 50% glycerol). This denatures the enzyme and releases the trapped DNA.

-

Electrophoretic Separation: Resolve the samples on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 2 hours.

-

Fluorometric Analysis: Stain with ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA. Quantify the depletion of the supercoiled band via densitometry to calculate the exact IC₅₀.

Fig 2: Step-by-step experimental workflow for the DNA Gyrase supercoiling inhibition assay.

Quantitative Data Summary

The following table synthesizes the in vitro pharmacological data of key pyrrolidinyl-substituted quinoxaline derivatives across various therapeutic indications.

| Compound Designation | Structural Modification | Primary Target | Disease Indication | IC₅₀ / Affinity | Ref. |

| Compound 65 | Pyrrolidinyl-phenyl substitution | AF9-DOT1L PPI | MLL-r Leukemia | 1.2 μM | [5] |

| Compound 12 | 1,3-dithiolo[4,5-b]quinoxaline + pyrrolidine | EGFR (Wild Type) | Breast Cancer (MCF-7) | 0.19 μM | [6] |

| Compound 9 | Pyrrolidine-azo hybrid | DNA Gyrase | Bacterial Infection | 26.57 μM | [7] |

| Compound 9 | Pyrrolidine-azo hybrid | SARS-CoV-2 RdRp | COVID-19 | 2.437 nM | [7] |

| Compound 8e | C-3 pyrrolidine with ether modification | HCV-IRES RNA | Hepatitis C | High (Mg²⁺ dep.) | [2] |

References

- Source: PubMed Central (PMC)

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL

- Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein Source: PubMed / NIH URL

- Source: PubMed Central (PMC)

- DNA to RNA Tuning of a Pyrrolidine-Derived Quinoxaline Scaffold: Magnesium Induces Binding and Inhibition of Internal Ribosomal Entry Site RNA-Mediated Translational of Hepatitis C Virus Source: ACS Publications URL

- Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands Source: Journal of Medicinal Chemistry / ACS Publications URL

- Source: PubMed Central (PMC)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, Structure-Activity Relationships and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein-Protein Interactions Between Transcription Coactivator AF9/ENL and DOT1L/AF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2,3-Disubstituted Quinoxaline Scaffold: A Technical Guide to Synthesis and Pharmacology

The quinoxaline (benzopyrazine) ring system is a highly versatile, nitrogen-containing heterocyclic pharmacophore. Specifically, 2,3-disubstituted quinoxalines have emerged as "privileged scaffolds" in modern drug discovery due to their exceptional ability to interact with diverse biological targets, ranging from bacterial enzymes to oncogenic kinase networks. This whitepaper synthesizes the current literature on their pharmacological mechanisms, highlights advancements in green synthetic methodologies, and provides validated experimental protocols for researchers and drug development professionals.

Pharmacological Mechanisms & Target Modulation

Anticancer Activity via IKKβ Inhibition

A critical mechanism by which quinoxaline urea analogs exert antineoplastic effects is through the modulation of the NF-κB signaling pathway[1]. Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is responsible for phosphorylating IκB, which normally sequesters NF-κB in the cytoplasm. 1 demonstrate that specific 2,3-disubstituted quinoxaline urea derivatives act as ATP-noncompetitive (allosteric) inhibitors of IKKβ[2]. By preventing the phosphorylation of activation loop serine residues (Ser177 and Ser181), these compounds block NF-κB translocation to the nucleus[1]. This downregulation of survival genes shifts the cellular balance toward programmed cell death, marked by the activation of Caspase 3/7 and subsequent PARP cleavage[2][3].

Mechanism of 2,3-disubstituted quinoxalines in cancer therapy via IKKβ inhibition and apoptosis.

Antimicrobial & Antileishmanial Properties

Beyond oncology, the scaffold exhibits potent antimicrobial activity. Symmetrically and asymmetrically substituted 2,3-quinoxalines disrupt cellular respiration and DNA replication in pathogens. 4 have shown significant efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans)[4][5].

Synthetic Methodologies: From Classical to Green Chemistry

The construction of the 2,3-disubstituted quinoxaline core traditionally relies on the double condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyl compounds.

Classical Condensation The 6 utilizes organic solvents like ethanol or acetic acid under reflux[6]. While reliable, this method often suffers from long reaction times, harsh conditions, and the need for volatile organic solvents (VOCs).

Green & Catalytic Approaches To address environmental and efficiency concerns, modern protocols employ aqueous media and recyclable catalysts:

-

Bismuth(III) Triflate (Bi(OTf)₃) in Water : Bi(OTf)₃ is a highly carbophilic Lewis acid that remains stable in aqueous environments. It efficiently activates the carbonyl carbons of the 1,2-diketone, facilitating rapid nucleophilic attack by the diamine. The hydrophobic effect of water further accelerates the reaction by forcing the organic substrates into close proximity, yielding products in up to 97% yield within minutes[7].

-

Polyvinylpolypyrrolidone-Supported Triflic Acid (PVPP·OTf) : This8 immobilizes triflic acid on a polymer matrix, providing a non-corrosive, highly active, and easily recoverable solid acid for the condensation reaction[9][8].

Green synthesis workflow of 2,3-disubstituted quinoxalines using Bi(OTf)3 catalyst in water.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline

This protocol utilizes classical thermodynamic driving forces to achieve condensation.

-

Reagent Preparation : Dissolve 1.1 g of o-phenylenediamine in 8 mL of warm rectified spirit (ethanol). In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm ethanol.

-

Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the imine condensation. Pre-warming increases the kinetic energy to overcome the activation barrier of the initial nucleophilic addition[6].

-

-

Reaction : Combine the solutions and warm the mixture on a water bath for 30 minutes.

-

Causality: Gentle, controlled heating drives the dehydration step (loss of H₂O) required to form the stable, fully conjugated aromatic pyrazine ring[6].

-

-

Crystallization : Add water dropwise to the warm solution until a slight cloudiness persists, then allow it to cool to room temperature.

-

Causality: Water acts as an anti-solvent. Its addition lowers the dielectric solubility of the highly hydrophobic 2,3-diphenylquinoxaline, shifting the equilibrium toward crystallization[6].

-

-

Isolation : Collect the precipitated product via vacuum filtration and recrystallize from aqueous ethanol.

Protocol 2: Green Synthesis using Bi(OTf)₃ in Water

This protocol leverages Lewis acid catalysis and the hydrophobic effect for rapid, eco-friendly synthesis.

-

Suspension : To a stirred suspension of a 1,2-dicarbonyl compound (1.0 mmol) and a 1,2-diamine (1.2 mmol) in 2 mL of H₂O.

-

Causality: The slight stoichiometric excess of diamine ensures complete consumption of the diketone. Water acts as a green solvent, exploiting the hydrophobic effect to aggregate the non-polar organic reactants, increasing their effective local concentration[7].

-

-

Catalysis : Add Bi(OTf)₃ (10 mol%) and stir at room temperature.

-

Causality: Bi(OTf)₃ serves as a water-tolerant Lewis acid. It coordinates to the oxygen atoms of the dicarbonyl, increasing the electrophilicity of the carbonyl carbons without being violently hydrolyzed by the aqueous medium[7].

-

-

Extraction & Purification : Monitor via TLC (approx. 15–60 mins). Upon completion, extract the mixture with Ethyl Acetate (EtOAc) (2 × 10 mL). Purify the concentrated organic layer via silica gel column chromatography.

-

Causality: EtOAc possesses the optimal polarity to partition the organic quinoxaline product away from the aqueous phase containing the Bi(OTf)₃ catalyst, allowing for clean isolation and potential catalyst recovery[7].

-

Quantitative Data Summary

The following table summarizes the efficiency and biological relevance of various synthetic approaches and derivatives within the 2,3-disubstituted quinoxaline class.

| Compound / Derivative | Synthesis Method | Catalyst & Solvent | Reaction Time | Yield (%) | Key Biological Activity |

| 2,3-Diphenylquinoxaline | Classical Condensation | None / Ethanol (Reflux) | 30 min | ~80-85 | Baseline Scaffold |

| 2,3-Diphenylquinoxaline | Green Catalysis | Bi(OTf)₃ / H₂O (RT) | 15 min | 97 | Baseline Scaffold |

| Acenaphtho[1,2-b]quinoxaline | Solid-Supported Catalysis | PVPP·OTf / H₂O (RT) | 60 min | 90 | Antimicrobial |

| Quinoxaline Urea Analog 84 | Multistep Optimization | Various | N/A | N/A | IKKβ Inhibition (IC₅₀ optimized) |

| 2,3-Disubstituted Analogs | Classical Condensation | Acetic Acid / Ethanol | 1-2 hours | 70-85 | Antibacterial (S. aureus) |

References

- Structure activity relationship (SAR)

- Bismuth(III)

- A highly efficient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported triflic acid catalyst (PVPP·OTf)

- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives Source: European Journal of Medicinal Chemistry / ARC Journals URL

- A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines Source: Benchchem URL

Sources

- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arcjournals.org [arcjournals.org]

- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. A highly effi cient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported trifl ic acid catalyst (PVPP·OTf) [html.rhhz.net]

- 9. A highly effi cient procedure for the synthesis of quinoxaline derivatives using polyvinylpolypyrrolidone supported trifl ic acid catalyst (PVPP·OTf) [html.rhhz.net]

Reactivity profile of 2-chloro-3-(pyrrolidin-1-yl)quinoxaline

Executive Summary & Structural Logic

2-Chloro-3-(pyrrolidin-1-yl)quinoxaline represents a privileged "gateway" scaffold in medicinal chemistry. Structurally, it consists of a benzopyrazine (quinoxaline) core substituted at the 2- and 3-positions with a chlorine atom and a cyclic secondary amine (pyrrolidine), respectively.

The Reactivity Paradox:

The molecule exhibits a unique push-pull electronic character. The pyrrolidine nitrogen acts as a strong electron-donating group (EDG) via resonance (+M effect), pushing electron density into the pyrazine ring. This renders the C2-position less electrophilic compared to the parent 2,3-dichloroquinoxaline. Consequently, the remaining chlorine at C2 is deactivated toward nucleophilic aromatic substitution (

This guide details the exploitation of this reactivity window to construct asymmetrical 2,3-disubstituted quinoxalines, a structural motif prevalent in PI3K/mTOR inhibitors and antimicrobial agents.

Electronic Structure & Mechanistic Basis

To manipulate this molecule effectively, one must understand the competition between steric hindrance and electronic deactivation.

-

C2-Chlorine (Leaving Group): The site of electrophilic reactivity. Its susceptibility to attack is modulated by the N1 and N4 ring nitrogens.

-

C3-Pyrrolidine (Auxochrome): The steric bulk of the pyrrolidine ring hinders approach at C2 slightly, but the primary effect is electronic. The lone pair on the exocyclic nitrogen donates density into the

-system, raising the LUMO energy and requiring higher activation energies for subsequent nucleophilic attacks.

Visualization: Reactivity Hotspots

Figure 1: Electronic interplay defining the reactivity profile. The pyrrolidine group stabilizes the core, necessitating optimized conditions for C2 functionalization.

Core Reactivity Pathways

Pathway A: Nucleophilic Aromatic Substitution ( )

Despite the deactivation from the pyrrolidine group, the C2-Cl bond can be displaced by strong nucleophiles.[1]

-

O-Nucleophiles: Alkoxides (NaOEt, NaOMe) react readily in refluxing alcohols. Phenols require base activation (K₂CO₃/DMF).

-

N-Nucleophiles: Primary amines require forcing conditions (high boiling solvents like DMSO or microwave irradiation) to overcome the electron-rich nature of the substrate.

-

S-Nucleophiles: Thiols (thiophenols, alkyl thiols) are highly effective due to their high nucleophilicity and soft character, often proceeding at lower temperatures than amines.

Pathway B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the preferred route for forming C-C bonds.[2] The C2-Cl bond is an excellent handle for Pd(0) oxidative addition.

-

Catalyst Choice: Pd(PPh₃)₄ is standard, but bulky, electron-rich ligands (e.g., XPhos, SPhos) are recommended if the boronic acid is sterically hindered.

-

Base/Solvent: Aqueous carbonate bases (Na₂CO₃) with Dioxane or Toluene/EtOH systems are standard.

Pathway C: Heteroannulation (Cyclization)

Reaction with bifunctional nucleophiles (e.g., hydrazine hydrate) initially displaces the chlorine to form a hydrazine intermediate. This intermediate can undergo intramolecular cyclization to form tricyclic systems like [1,2,4]triazolo[4,3-a]quinoxalines , which are potent antifungal scaffolds.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling at C2

Objective: Synthesis of 2-aryl-3-(pyrrolidin-1-yl)quinoxalines.

Reagents:

-

Substrate: 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[3]

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: 2M Na₂CO₃ (aqueous, 2.5 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

-

Degassing: Charge a Schlenk tube with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[3]

-

Solvation: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe under Argon flow.

-

Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by TLC (usually 20% EtOAc/Hexanes).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography on silica gel.

Critical Note: If the reaction stalls (due to C3-pyrrolidine deactivation), switch to Pd(dppf)Cl₂ or add TBAB (tetra-n-butylammonium bromide) as a phase transfer catalyst.

Protocol 2: Displacement with Thiol

Objective: Synthesis of 2-(alkylthio)-3-(pyrrolidin-1-yl)quinoxalines.

Workflow:

-

Dissolve 2-chloro-3-(pyrrolidin-1-yl)quinoxaline (1.0 equiv) in anhydrous DMF .

-

Add K₂CO₃ (2.0 equiv) and the appropriate thiol (1.2 equiv).

-

Stir at 80°C for 4–6 hours. (Note: Thiols are more nucleophilic than amines; extreme heat is rarely needed).

-

Pour into ice water. The product often precipitates as a solid.[4] Filter and wash with water.[4]

Data Summary: Reaction Optimization

The following table summarizes expected yields based on nucleophile class for the displacement of the C2-Chlorine.

| Reaction Type | Nucleophile | Conditions | Expected Yield | Notes |

| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane, 90°C | 85-95% | Highly reliable; tolerates EDGs on boronic acid. |

| Sodium Methoxide | MeOH, Reflux, 4h | 75-85% | Quantitative conversion often observed. | |

| Benzylamine | DMSO, 120°C, 12h | 40-60% | Slow. Requires high heat due to electronic deactivation. | |

| Thiophenol | K₂CO₃, DMF, 80°C | 80-90% | Excellent yields; soft nucleophile preference. | |

| Cyclization | Hydrazine Hydrate | EtOH, Reflux, 6h | 70-80% | Forms hydrazino-intermediate; precursor to triazoles. |

Reaction Network Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 2: Divergent synthesis pathways. The green arrow indicates the most common application in drug discovery (Suzuki coupling).

References

-

Nucleophilic Substitution on 2-Monosubstituted Quinoxalines. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution. Royal Society of Chemistry (Org. Biomol. Chem.). Available at: [Link]

-

2,3-Dichloroquinoxaline as a versatile building block. Arabian Journal of Chemistry. Available at: [Link][5]

-

Design and Synthesis of 2,3-Disubstituted Quinoxalines as Anticancer Agents. PubMed. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline via nucleophilic substitution

The following Application Note is designed for research scientists and process chemists. It details the controlled synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline , a versatile heterocyclic building block, utilizing a nucleophilic aromatic substitution (

Abstract & Significance

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad biological activities including anticancer, antimicrobial, and kinase inhibitory properties. The 2,3-functionalization of the quinoxaline core is critical for structure-activity relationship (SAR) studies.

This protocol details the regioselective mono-substitution of 2,3-dichloroquinoxaline (DCQX) with pyrrolidine. While DCQX is symmetric, the introduction of the first amine group deactivates the ring toward a second nucleophilic attack, theoretically favoring the mono-product. However, process control is required to prevent the formation of the 2,3-dipyrrolidinyl byproduct. This guide provides a high-efficiency protocol using ethanol as a green solvent, eliminating the need for toxic chlorinated solvents or transition metal catalysts.

Mechanistic Insight

The reaction proceeds via an Addition-Elimination (

-

Activation: The pyrazine ring nitrogens are electron-withdrawing, making the C-2 and C-3 positions highly electrophilic.

-

Nucleophilic Attack: The lone pair of the pyrrolidine nitrogen attacks the C-2 position of DCQX.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.

-

Elimination: Chloride acts as the leaving group, restoring aromaticity and yielding the mono-substituted product.

-

Deactivation: The newly attached pyrrolidine ring is electron-donating (via resonance), which increases the electron density of the quinoxaline ring. This deactivates the C-3 position toward a second nucleophilic attack, naturally aiding selectivity.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the mono-substitution of DCQX.

Experimental Protocol

Reagents & Stoichiometry

To maximize selectivity, stoichiometry is the critical control parameter . A slight excess of DCQX or strictly equimolar amine is recommended.

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 2,3-Dichloroquinoxaline | 199.04 | 1.0 | Electrophile |

| Pyrrolidine | 71.12 | 1.0 - 1.05 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.1 | Acid Scavenger (Optional)* |

| Ethanol (Abs.) | 46.07 | Solvent | Green Reaction Medium |

*Note: If TEA is omitted, use 2.0 equivalents of pyrrolidine, where the second equivalent acts as the base. However, using TEA allows for a 1:1 pyrrolidine ratio, reducing the risk of di-substitution.

Step-by-Step Methodology (Standardized)

Step 1: Preparation Dissolve 2,3-Dichloroquinoxaline (1.0 eq) in absolute Ethanol (10 mL per gram of SM) in a round-bottom flask equipped with a magnetic stir bar. Ensure the starting material is fully dissolved; gentle warming (30°C) may be required.

Step 2: Controlled Addition (Critical for Selectivity) Cool the solution to 0°C using an ice bath. This kinetic control slows the reaction, favoring the first substitution over the second. Mix Pyrrolidine (1.0 eq) and TEA (1.1 eq) in a small volume of ethanol. Add this mixture dropwise to the stirring quinoxaline solution over 15–20 minutes.

Step 3: Reaction Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 20% Ethyl Acetate in Hexane).

Step 4: Workup Once the starting material is consumed:

-

Precipitation Method (Preferred): Pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring. The product typically precipitates as a yellow/orange solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

) to remove TEA salts. -

Drying: Dry the solid under vacuum at 40°C.

Step 5: Purification (If necessary)

If the crude product contains traces of the di-substituted byproduct, recrystallize from hot Ethanol/Water (9:1) or perform flash column chromatography (SiO2, Gradient: 0

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-chloro-3-(pyrrolidin-1-yl)quinoxaline.

Analytical Validation

The following data represents the expected analytical profile for the target compound.

Proton NMR ( H NMR, 400 MHz, CDCl )

| Shift ( | Multiplicity | Integration | Assignment |

| 7.92 | Doublet (d) | 1H | Quinoxaline Ar-H (C5/C8) |

| 7.85 | Doublet (d) | 1H | Quinoxaline Ar-H (C8/C5) |

| 7.65 - 7.55 | Multiplet (m) | 2H | Quinoxaline Ar-H (C6, C7) |

| 3.85 | Multiplet (m) | 4H | Pyrrolidine N-CH |

| 2.05 | Multiplet (m) | 4H | Pyrrolidine C-CH |

Mass Spectrometry (LC-MS)

-

Calculated Mass: 233.07 Da

-

Observed Ion

: 234.1 m/z -

Isotope Pattern: Distinct 3:1 ratio for M:(M+2) due to the Chlorine atom (

Cl/

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Formation of Di-substituted Product | Excess amine or high temperature. | Strictly limit Pyrrolidine to 1.0 eq. Maintain 0°C during addition. Do not reflux unless necessary. |

| Incomplete Reaction | Nucleophile deactivation or steric bulk. | Allow reaction to run longer at RT. If still incomplete, warm to 40°C (do not exceed 50°C). |

| Product is Oily/Sticky | Residual solvent or impurities. | Triturate the oil with cold Hexane or Pentane to induce crystallization. |

| Low Yield | Hydrolysis of Chloro-group. | Ensure Ethanol is dry (absolute). Avoid prolonged exposure to aqueous base during workup. |

References

-

Ajani, O. O., et al. Microwave assisted synthesis and antimicrobial activity of some 2,3-disubstituted quinoxaline derivatives.Journal of Heterocyclic Chemistry. 2010. [Link]

-

El-Gohary, N. M., et al. Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones in Ethanol.[6]ACS Omega. 2025. [Link]

-

Menezes, F. G., et al. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review.Arabian Journal of Chemistry. 2020.[7] [Link]

Sources

Application Note: Advanced One-Pot Synthesis Strategies for Pyrrolidinyl Quinoxaline Derivatives

Executive Summary

Pyrrolidinyl quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent activity as histamine H3 receptor antagonists, kinase inhibitors, and antimicrobial agents. Traditional synthesis often involves multi-step procedures: constructing the quinoxaline core followed by halogenation and subsequent nucleophilic substitution. These legacy methods suffer from poor atom economy, excessive solvent usage, and lower overall yields.

This Application Note details three advanced one-pot protocols designed to streamline the synthesis of these targets. We focus on Direct Oxidative C-H Amination (Method A) for late-stage functionalization and Microwave-Assisted Aqueous Substitution (Method B) for green, high-throughput library generation.

Scientific Rationale & Mechanism

The Shift to One-Pot Methodologies

The integration of the pyrrolidine moiety into the quinoxaline core enhances aqueous solubility and metabolic stability. However, the secondary amine of pyrrolidine is a potent nucleophile that can interfere with the condensation of o-phenylenediamines if introduced too early in a de novo synthesis. Therefore, the most robust "one-pot" strategies rely on Cross-Dehydrogenative Coupling (CDC) or Tandem

Mechanistic Pathway: Oxidative C-H Amination

Method A utilizes a metal-free, radical-mediated pathway. Tetrabutylammonium iodide (TBAI) acts as a catalyst, generating hypoiodite species in situ with tert-butyl hydroperoxide (TBHP). This facilitates a Hydrogen Atom Transfer (HAT) event, creating a radical at the C2 position of the quinoxaline, which is then trapped by the pyrrolidine.

Figure 1: Radical-mediated oxidative C-H amination mechanism using TBAI/TBHP system.

Experimental Protocols

Method A: Metal-Free Oxidative C-H Amination

Best for: Late-stage functionalization of existing quinoxaline cores. Key Advantage: Avoids pre-functionalization (halogenation) of the quinoxaline ring.

Reagents:

-

Quinoxaline substrate (1.0 equiv)

-

Pyrrolidine (2.0 equiv)

-

TBAI (20 mol%)

-

TBHP (70% aq. solution, 2.0 equiv)

-

Solvent: Chlorobenzene or DMSO (anhydrous)

Protocol:

-

Charge: In a sealed tube equipped with a magnetic stir bar, dissolve the quinoxaline substrate (0.5 mmol) in chlorobenzene (2.0 mL).

-

Add: Introduce pyrrolidine (1.0 mmol), followed by TBAI (0.1 mmol).

-

Initiate: Dropwise add TBHP (1.0 mmol) over 2 minutes.

-

React: Seal the tube and heat to 80°C for 4–6 hours. Note: The reaction mixture typically turns deep red/brown indicating radical formation.

-

Monitor: Check TLC (Ethyl Acetate/Hexane 1:4). Look for the disappearance of the starting quinoxaline spot and the appearance of a more polar fluorescent spot.

-

Workup: Cool to room temperature. Dilute with saturated

(to quench peroxides) and extract with DCM ( -

Purify: Dry organic layer over

, concentrate, and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient).

Validation Check:

-

NMR should show the disappearance of the C2-proton singlet (

Method B: Microwave-Assisted Aqueous Synthesis ( )

Best for: High-throughput library generation and Green Chemistry compliance. Key Advantage: Water as solvent, catalyst-free, reaction time < 15 mins.

Reagents:

-

2-Chloroquinoxaline (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Solvent: Deionized Water (3 mL per mmol)

-

Base: None required (Pyrrolidine acts as base) or

(0.5 equiv if acid sensitivity is a concern).

Protocol:

-

Charge: In a 10 mL microwave process vial, suspend 2-chloroquinoxaline (1.0 mmol) in water (3 mL).

-

Add: Add pyrrolidine (1.2 mmol). The mixture may remain heterogeneous.

-

Irradiate: Cap the vial. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator):

-

Temp: 120°C

-

Power: Dynamic (Max 150W)

-

Hold Time: 10 minutes

-

Stirring: High

-

-

Workup: Cool the vial. The product often precipitates as a solid.

-

If solid: Filter, wash with cold water, and dry.

-

If oil: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

-

Validation Check:

-

Yield: Typical yields are >85%.[1]

-

Purity: Often >95% by LC-MS without chromatography due to the water-solubility of excess pyrrolidine and HCl salts.

Data Summary & Comparison

The following table contrasts the efficiency of the described methods against the traditional thermal substitution in organic solvents.

| Parameter | Method A (C-H Amination) | Method B (MW Aqueous) | Traditional Thermal ( |

| Starting Material | Unsubstituted Quinoxaline | 2-Chloroquinoxaline | 2-Chloroquinoxaline |

| Atom Economy | High (Direct C-H bond) | Medium (Loss of HCl) | Medium (Loss of HCl) |

| Solvent | Chlorobenzene/DMSO | Water | DMF/Toluene |

| Temp/Time | 80°C / 4–6 h | 120°C / 10 min | Reflux / 4–12 h |

| Catalyst | TBAI / TBHP | None | None or Base |

| Typical Yield | 65–80% | 85–95% | 70–85% |

| Green Metric | Moderate (Uses oxidant) | Excellent (Water, Fast) | Poor (Volatile Organics) |

Troubleshooting & Optimization

Competitive N-Oxidation (Method A)

In oxidative C-H amination, N-oxide formation is a common side reaction.

-

Symptom: Appearance of a very polar spot on TLC and M+16 peak in LC-MS.

-

Solution: Ensure anhydrous conditions for the solvent (if using DMSO) and strictly control the equivalents of TBHP. Do not exceed 2.5 equiv.

Solubility Issues (Method B)

If the starting chloroquinoxaline is highly lipophilic (e.g., bearing long alkyl chains):

-

Solution: Add a co-solvent.[1] A 4:1 mixture of Water:Ethanol is usually sufficient to mediate the phase transfer without losing the "green" benefits.

Workflow Visualization

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

References

-

Metal-Free Oxidative C-H Amination

-

Microwave-Assisted Synthesis

-

TBAI/TBHP Methodology

-

Green Aqueous Synthesis

- Title: Quinoxaline Synthesis by Domino Reactions (Tap water medi

- Source: Chimica Oggi / Chemistry Today

-

URL:[Link]

Sources

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes [frontiersin.org]

- 3. ecommons.udayton.edu [ecommons.udayton.edu]

Solvent Selection for the Synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline: A Mechanistic Approach to Protocol Optimization

An Application Guide for Researchers

Abstract

The synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline is a critical step in the development of various pharmacologically active agents. This reaction, a classic example of nucleophilic aromatic substitution (SNAr), involves the displacement of a chlorine atom from the electron-deficient 2,3-dichloroquinoxaline core by pyrrolidine. The success of this synthesis—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent. This application note provides a detailed examination of the underlying reaction mechanism and establishes a logical framework for solvent selection. We present a comparative analysis of common solvents, detailed experimental protocols, and troubleshooting guidelines to empower researchers in optimizing this pivotal transformation.

Mechanistic Underpinnings: The Role of the Solvent in SNAr Reactions

The reaction proceeds via a well-established addition-elimination mechanism.[1] The electron-deficient nature of the quinoxaline ring system facilitates the initial nucleophilic attack by pyrrolidine at the C2 position, which is activated by the two nitrogen atoms within the ring.[2] This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount to the reaction's success. The subsequent step involves the departure of the chloride leaving group, which collapses the intermediate and restores aromaticity to the quinoxaline core, yielding the final product.

The solvent plays a multifaceted role in this process:

-

Solvation of Reactants: The solvent must adequately dissolve the starting materials, 2,3-dichloroquinoxaline and pyrrolidine, to ensure a homogeneous reaction medium.

-

Stabilization of the Intermediate: The polar, charged Meisenheimer complex is significantly stabilized by polar solvents, which lowers the activation energy of this rate-determining step.[5][6]

-

Modulation of Nucleophilicity: The solvent can interact with the nucleophile (pyrrolidine), either enhancing or diminishing its reactivity.

Caption: The SNAr mechanism for 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline synthesis.

A Logic-Driven Workflow for Solvent Selection

The choice of solvent is not arbitrary but a strategic decision based on fundamental chemical principles. For SNAr reactions with anionic or neutral amine nucleophiles, the distinction between polar protic and polar aprotic solvents is the most critical factor.[4]

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[7][8] While their high polarity can stabilize the Meisenheimer complex, they can also form a hydrogen-bond "cage" around the pyrrolidine nucleophile.[9][10] This solvation shell blunts the nucleophile's reactivity, thereby slowing down the crucial initial attack and reducing the overall reaction rate.[4][11]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have significant dipole moments to dissolve ionic species and stabilize charged intermediates but lack O-H or N-H bonds.[7][8][12] They effectively solvate the accompanying cation of a base (like K⁺ from K₂CO₃) but leave the nucleophile relatively "naked" and highly reactive.[9] This leads to a dramatic acceleration of SNAr reactions compared to protic media, making them the preferred choice for this synthesis.[4]

Caption: Decision workflow for optimal solvent selection in the SNAr synthesis.

Comparative Data on Potential Solvents

The following table summarizes the properties of commonly employed solvents and their suitability for the synthesis of 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline.

| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Advantages | Disadvantages & Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent dissolving power. High boiling point allows for a wide temperature range. Generally promotes fast reactions.[13] | Difficult to remove under vacuum. Must be anhydrous as water can interfere. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Very high polarity effectively stabilizes intermediates.[13] Can dramatically accelerate SNAr reactions. | Very high boiling point makes removal challenging. Can be difficult to get completely dry. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Lower boiling point makes for easy removal post-reaction. Good dissolving power for many organics. | Lower boiling point limits the maximum reaction temperature. May not be sufficient for less reactive substrates. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Easily removed. Good solvent for organic reagents. | Lower polarity may not be optimal for stabilizing the Meisenheimer complex.[14] Low boiling point. |

| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Inexpensive and less toxic. Can be used if milder conditions are sufficient.[15][16] | Deactivates the nucleophile, leading to slower reaction times or requiring higher temperatures.[4][9] |

| tert-Butanol (t-BuOH) | Polar Protic | 10.9 | 82 | Can be used as a solvent and a mild base source in some cases. | Subject to the same nucleophile deactivation as other protic solvents.[15] |

Recommended Experimental Protocol

This protocol provides a robust starting point for the selective mono-substitution of 2,3-dichloroquinoxaline with pyrrolidine. Optimization may be required based on laboratory conditions and specific purity requirements.

4.1. Materials and Reagents

-

2,3-Dichloroquinoxaline (1.0 eq)

-

Pyrrolidine (1.0-1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) or Triethylamine (Et₃N) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated aq. NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or air condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

4.3. Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

2,3-dichloroquinoxaline is a hazardous substance; handle with care.

-

Pyrrolidine is a flammable and corrosive liquid.

-

DMF is a potential reproductive toxin; avoid inhalation and skin contact.

4.4. Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-dichloroquinoxaline (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the limiting reagent).

-

Nucleophile Addition: While stirring at room temperature, add pyrrolidine (1.0-1.1 eq) dropwise to the mixture. A slight exotherm may be observed.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C. The use of a slight excess of the nucleophile can drive the reaction to completion, but careful control is needed to avoid di-substitution.[17]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes). The starting material should be consumed within 2-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing cold water.

-

Extract the aqueous mixture three times with Ethyl Acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford 2-Chloro-3-(pyrrolidin-1-yl)quinoxaline as a pure solid.

4.5. Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Reaction is slow or incomplete | Insufficient temperature; low nucleophile reactivity. | Increase the temperature in 10°C increments. Consider a more potent solvent like DMSO for very stubborn reactions. Ensure reagents are pure and anhydrous. |

| Formation of di-substituted product | Excess nucleophile; high reaction temperature or prolonged reaction time. | Use a strict 1:1 stoichiometry of pyrrolidine to 2,3-dichloroquinoxaline.[17] Run the reaction at a lower temperature for a longer period. Quench the reaction as soon as the mono-substituted product is maximized on TLC. |

| Difficult purification | Product co-elutes with starting material or impurities. | Optimize the TLC mobile phase before attempting column chromatography. If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/water) may be an effective alternative. |

References

-

St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antibacterial Activity of Substituted Quinoxaline-pyrrolidine Derivatives Catalyzed by Polymer S. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC. Retrieved from [Link]

-

LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

-

IISTE.org. (n.d.). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. Retrieved from [Link]

-

ACS Publications. (2004, July 17). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters. Retrieved from [Link]

-

ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

-

MDPI. (2016, September 30). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]

-

DTIC. (1988, August 12). The Analysis of Solvent Effects on the Kinetics of Simple Heterogeneous Electron Transfer Reactions. Retrieved from [Link]

-

Dalal Institute. (n.d.). Influence of Solvent and Ionic Strength. Retrieved from [Link]

-

Omics Online. (2012, October 31). to study the effect of solvent on the synthesis of novel quinoxaline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

-

YouTube. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Retrieved from [Link]

-

Chemistry Steps. (2025, July 27). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

-

Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents : r/chemhelp. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ecommons.udayton.edu [ecommons.udayton.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. theorango.com [theorango.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 11. reddit.com [reddit.com]

- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 13. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Rapid Synthesis of 2-Chloro-3-Substituted Quinoxaline Scaffolds via Microwave-Assisted Nucleophilic Aromatic Substitution

An Application Guide for Drug Development Professionals

Abstract & Introduction

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of the quinoxaline scaffold is critical for tuning its pharmacological profile. A key intermediate in this endeavor is 2,3-dichloroquinoxaline (DCQX), a versatile building block that allows for sequential or symmetrical substitution.[3][4]

Traditional methods for synthesizing quinoxaline derivatives often require long reaction times, high temperatures, and the use of hazardous solvents, creating bottlenecks in the drug discovery pipeline.[2][5] This application note details a robust and highly efficient protocol for the synthesis of 2-chloro-3-substituted quinoxalines utilizing Microwave-Assisted Organic Synthesis (MAOS). This approach dramatically reduces reaction times from hours to mere minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[6][7][8][9] We will explore the mechanistic rationale behind microwave heating, provide a validated, step-by-step protocol for the nucleophilic aromatic substitution (SNAr) on DCQX, and present data for the synthesis of a variety of derivatives.

The Rationale: Why Microwave-Assisted Synthesis?

The distinct advantage of MAOS over conventional oil-bath heating lies in its fundamental heating mechanism.[9][10]

-

Conventional Heating: Relies on conduction and convection. Heat is transferred from an external source, through the vessel walls, and into the solvent and reactants. This process is slow, inefficient, and creates a significant temperature gradient within the sample.

-

Microwave Heating: Utilizes the ability of polar molecules (solvents, reactants) to absorb microwave energy directly and convert it into thermal energy.[11] This occurs via two primary mechanisms:

-

Dipolar Polarization: Polar molecules attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[6]

-

Ionic Conduction: Charged particles (ions) in the mixture oscillate back and forth under the influence of the microwave field, generating heat through collisions.[6]

-

This direct and uniform "volumetric" heating results in a rapid temperature increase throughout the reaction mixture. When conducted in a sealed vessel, the solvent can be superheated far beyond its atmospheric boiling point, dramatically accelerating reaction rates according to the Arrhenius equation. This leads to cleaner reactions with fewer byproducts, higher yields, and remarkable reductions in reaction time.[10][11]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-chloro-3-substituted quinoxalines from 2,3-dichloroquinoxaline (DCQX) proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes the chlorinated carbon positions (C2 and C3) highly electrophilic and susceptible to attack by nucleophiles.[3]

The reaction is highly versatile, accommodating a wide range of nitrogen, oxygen, and sulfur nucleophiles.[2][4] Critically, the two chlorine atoms can be substituted in a stepwise manner by controlling reaction stoichiometry and conditions, allowing for the synthesis of both symmetrically and asymmetrically substituted quinoxalines.[1] This protocol focuses on the monosubstitution to yield the valuable 2-chloro-3-substituted intermediate.

Experimental Protocols & Workflow

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of various 2-chloro-3-substituted quinoxalines. The workflow is designed to be a self-validating system, from starting materials to the purified final product.

General Workflow Diagram

Caption: Microwave-assisted synthesis and purification workflow.

Materials and Equipment

-

Reagents: 2,3-Dichloroquinoxaline (DCQX), various nucleophiles (e.g., benzylamine, morpholine, phenol), triethylamine (Et₃N), and appropriate solvents for reaction and chromatography. All reagents should be used as received from commercial suppliers without further purification.[8]

-

Equipment:

General Protocol for Microwave-Assisted Synthesis

This procedure is adapted from a validated method and demonstrates the synthesis of N-benzyl-3-chloroquinoxalin-2-amine as a representative example.[8]

-

Vessel Preparation: To a 10 mL microwave reaction vessel, add 2,3-dichloroquinoxaline (0.2 g, 1 mmol), the desired nucleophile (e.g., benzylamine, 2 mmol), and triethylamine (0.4 mL, ~3 mmol).[8] Note: Triethylamine acts as a base to quench the HCl generated during the reaction.

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture for 5 minutes at a constant temperature of 160°C .[8] Stirring should be maintained throughout the reaction.

-

Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a jet of compressed air in the instrument).

-

Workup & Extraction: Open the vessel and transfer the resulting mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash with water to remove salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator until a solid or crude oil is obtained.[8]

-

Purification: Purify the crude product using flash column chromatography or recrystallization to yield the pure 2-chloro-3-substituted quinoxaline.[8]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][12]

Data Summary: Substrate Scope & Yields

The described microwave protocol is effective for a range of nitrogen and oxygen nucleophiles. The rapid, high-temperature conditions facilitate reactions that are often sluggish using conventional heating, even with less reactive nucleophiles.[8]

| Entry | Nucleophile | Product | Time (min) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | N²,N³-dibenzylquinoxaline-2,3-diamine | 5 | 160 | 69% |

| 2 | Morpholine | 2,3-dimorpholinoquinoxaline | 5 | 160 | 96% |

| 3 | Phenol | 2,3-diphenoxyquinoxaline | 5 | 160 | 67% |

| 4 | 3-Methoxyphenol | 2,3-bis(3-methoxyphenoxy)quinoxaline | 5 | 160 | 14% |

| 5 | Propane-1,3-diamine | N¹,N¹'-(quinoxaline-2,3-diyl)bis(propane-1,3-diamine) | 5 | 160 | 89% |

| (Data adapted from Beagle, J. et al., 2022)[8] |

Note: The yields reported in the source literature are for the disubstituted product. The protocol can be adapted for monosubstitution by using approximately 1 equivalent of the nucleophile, though optimization may be required.

Conclusion

Microwave-assisted synthesis is a powerful and efficient technology for accelerating the synthesis of 2-chloro-3-substituted quinoxaline derivatives.[13] The protocols outlined in this application note demonstrate a significant reduction in reaction time to just 5 minutes, coupled with high yields and operational simplicity.[8] This methodology is highly amenable to the rapid generation of compound libraries, making it an invaluable tool for researchers, scientists, and drug development professionals seeking to expedite the hit-to-lead optimization process.

References

- International Journal of Research in Pharmacy and Allied Science. (2025).

- International Journal of Science and Research. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Advanced Journal of Chemistry, Section A. (2019).

- RFHIC. RF Energy Industrial I Microwave-Driven Chemical Reactions.

- Anton Paar Wiki. Microwave-assisted synthesis.

- BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.

- ResearchGate. (2021). Chemistry of 2,3-Dichloroquinoxalines | Request PDF.

- Beagle, J. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Arkansas, eCommons.

-

Hassan, A. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4182. [Link]

- Universal Wiser Publisher. (2020). Microwave Assisted Synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1Hbenzo [d] Imidazol-2-yl) ethyl)

-

Mohsenzadeh, F., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-301. [Link]

- Asian Journal of Research in Chemistry. (2020). Microwave assisted synthesis of some Traditional reactions.

-

da Silva, J. F. M., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 10, S3103-S3118. [Link]

-

Navarro, V. G., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Molecules, 17(5), 5392-5404. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. ijrpas.com [ijrpas.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. ecommons.udayton.edu [ecommons.udayton.edu]

- 9. ajrconline.org [ajrconline.org]

- 10. ajchem-a.com [ajchem-a.com]

- 11. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]

- 12. mdpi.com [mdpi.com]

- 13. ojs.wiserpub.com [ojs.wiserpub.com]

Application Note & Protocol: Strategic Synthesis of Quinoxaline-Pyrrolidine Conjugates as Potent Antimicrobial Agents

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including potent antimicrobial properties.[1][2][3] Its structural similarity to natural antibiotics like echinomycin and its ability to be readily functionalized make it a cornerstone for modern medicinal chemistry.[1] This guide provides a detailed application protocol for the synthesis, purification, and antimicrobial evaluation of novel quinoxaline derivatives incorporating a pyrrolidine moiety. The pyrrolidine ring is strategically introduced to enhance solubility, modulate electronic properties, and provide a vector for further diversification, often leading to improved biological efficacy.[4][5]

The primary synthetic strategy detailed herein is the sequential nucleophilic aromatic substitution (SNAr) on a 2,3-dichloroquinoxaline core. This robust methodology allows for the controlled and regioselective introduction of pyrrolidine, followed by further functionalization to generate a library of compounds for structure-activity relationship (SAR) studies.[4] This document furnishes researchers with the foundational chemistry, step-by-step experimental procedures, characterization guidelines, and protocols for antimicrobial screening.

Part 1: Scientific Rationale and Strategy

The Quinoxaline Scaffold: A Privileged Core in Antimicrobial Drug Discovery

Quinoxalines, or benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural unit is a bioisostere of quinoline and naphthalene scaffolds, offering a potential pathway to circumvent microbial resistance developed against established drug classes.[3] The planar nature of the quinoxaline ring system facilitates intercalation with DNA, while its nitrogen atoms can act as hydrogen bond acceptors, enabling potent interactions with various biological targets. The demonstrated efficacy of quinoxaline derivatives against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, underscores their importance as a versatile platform for the development of new anti-infective agents.[6]

The Role of Pyrrolidine in Modulating Bioactivity

The incorporation of a pyrrolidine ring onto the quinoxaline core is a deliberate design choice aimed at enhancing drug-like properties. Pyrrolidine, a saturated five-membered N-heterocycle, can:

-

Improve Aqueous Solubility: The basic nitrogen atom can be protonated at physiological pH, increasing the compound's solubility and bioavailability.

-

Provide a 3D Structural Motif: Unlike the flat quinoxaline ring, the non-planar pyrrolidine introduces a three-dimensional vector, which can lead to more specific and higher-affinity binding to enzyme active sites or protein-protein interfaces.

-

Serve as a Handle for Diversification: The pyrrolidine ring can be pre-functionalized (e.g., with amino or hydroxyl groups) to allow for the attachment of various side chains, enabling extensive SAR exploration.[4][7]

Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The most direct and versatile approach for conjugating pyrrolidine to a quinoxaline core begins with a di-halogenated precursor, typically 2,3-dichloroquinoxaline. The C-Cl bonds on the electron-deficient pyrazine ring are highly susceptible to nucleophilic attack. The general strategy involves a two-step sequential substitution, which provides excellent control over the final product structure.

The causality behind this choice is rooted in the electronic nature of the quinoxaline ring. The electron-withdrawing nitrogen atoms make the carbon atoms of the pyrazine ring electrophilic, thus activating them for SNAr. The reaction proceeds through a well-defined Meisenheimer intermediate. A base, such as sodium carbonate or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Caption: General reaction scheme for quinoxaline-pyrrolidine synthesis.

Part 2: Experimental Protocols

This section details the synthesis of a model compound series based on the work by Narasimha Reddy Y. et al., which provides a clear and validated pathway.[4]

Materials and Equipment

| Reagents & Materials | Equipment |

| 2,3-Dichloroquinoxaline | Round-bottom flasks (100 mL, 250 mL) |

| tert-Butyl pyrrolidin-3-ylcarbamate | Reflux condenser |

| Sodium carbonate (Na₂CO₃) | Magnetic stirrer with heating mantle |

| tert-Butanol (t-BuOH) | Rotary evaporator |

| Dichloromethane (DCM) | Buchner funnel and vacuum flask |

| Anhydrous sodium sulfate (Na₂SO₄) | Glass column for chromatography |

| 2-Fluorophenylboronic acid | Thin Layer Chromatography (TLC) plates (silica) |

| Tetrakis(triphenylphosphine)palladium(0) | UV lamp (254 nm) |

| Toluene, Ethanol | Standard laboratory glassware |

| 4M HCl in Dioxane | NMR Spectrometer (e.g., 400 MHz) |

| Silica gel (for column chromatography) | FT-IR Spectrometer, Mass Spectrometer |

Protocol 1: Synthesis of Intermediate - tert-butyl 1-(3-chloroquinoxalin-2-yl)pyrrolidin-3-ylcarbamate (A)

This first nucleophilic substitution attaches the protected aminopyrrolidine to the quinoxaline core.

-

Reaction Setup: To a 250 mL round-bottom flask, add 2,3-dichloroquinoxaline (1.0 eq), tert-butyl pyrrolidin-3-ylcarbamate (0.95 eq), and sodium carbonate (1.05 eq).

-

Solvent Addition: Add tert-butanol as the solvent (approx. 20 mL per gram of dichloroquinoxaline).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 90°C) with vigorous stirring. The use of reflux provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 6-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the t-butanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane (DCM) and water. Stir until the sodium carbonate is fully dissolved.

-

Transfer the mixture to a separatory funnel and separate the layers. The organic product will be in the DCM layer.

-

Extract the aqueous layer twice more with DCM to ensure complete recovery of the product.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure intermediate A .

Protocol 2: Synthesis of Final Compound - N-(1-(3-(2-fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-yl)acetamide (B)

This protocol involves two further steps: a Suzuki coupling to add an aryl group, followed by deprotection and acylation.

Step 2a: Suzuki Coupling

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine intermediate A (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base: Add a solvent mixture of toluene and ethanol, followed by an aqueous solution of sodium carbonate (2M). The palladium catalyst is essential for the cross-coupling reaction, and the base is required for the transmetalation step of the catalytic cycle.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up & Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Step 2b: Deprotection and Acylation

-

Deprotection: Dissolve the product from Step 2a in a suitable solvent (e.g., DCM) and add 4M HCl in dioxane. Stir at room temperature for 2-4 hours to remove the Boc protecting group. Concentrate the mixture to obtain the amine hydrochloride salt.

-

Acylation: Dissolve the amine salt in DCM and add a base (e.g., triethylamine, 2.2 eq) to neutralize the salt and act as an acid scavenger. Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-3 hours. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the final compound B . Further purification can be achieved by recrystallization or column chromatography.[8][9]

Part 3: Characterization of Synthesized Compounds

Thorough characterization is critical to confirm the structure and purity of the synthesized agents.[10]

| Technique | Expected Observations for Final Compound (B) |

| ¹H NMR | Signals corresponding to the quinoxaline aromatic protons (typically δ 7.5-8.0 ppm), the 2-fluorophenyl protons, the pyrrolidine aliphatic protons (δ 1.8-4.0 ppm), and the acetamide methyl group (singlet around δ 2.0 ppm).[4][11] |

| ¹³C NMR | Resonances for all unique carbon atoms, including those in the quinoxaline, fluorophenyl, pyrrolidine, and acetamide moieties.[11] |

| FT-IR | Characteristic absorption bands for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), and C-F stretching (~1200 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M+H)⁺ corresponding to the calculated exact mass of the final compound. |

Part 4: Protocol - Antimicrobial Activity Screening

Once synthesized and purified, the compounds must be evaluated for antimicrobial activity.

Caption: Workflow for antimicrobial activity screening.

Protocol 3: Agar Disc Diffusion Assay

This method provides a rapid, qualitative assessment of antimicrobial activity.[12]

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plating: Evenly swab the surface of the agar plate with the prepared inoculum.

-

Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.

-

Compound Loading: Pipette a known amount (e.g., 10 µL) of the test compound solution (at a set concentration, e.g., 250 µg/mL in DMSO) onto each disc.

-

Controls: Use a disc with DMSO as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

-